In the medical field, benzenesulfonamides have been explored for their therapeutic potential in treating various diseases. For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, with potential applications in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders3. Additionally, N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been investigated as aldose reductase inhibitors, which could be beneficial in managing long-term complications of diabetes mellitus4. Furthermore, nonsteroidal glucocorticoid receptor modulators based on the benzenesulfonamide scaffold have been studied for their potential in treating immune-related disorders7.
Benzenesulfonamides have also shown promise in anticancer applications. Some derivatives have demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, which may be crucial for anti-tumor activity studies5. Ureido-substituted benzenesulfonamides, in particular, have exhibited excellent inhibition of tumor-associated carbonic anhydrases IX and XII, with one compound significantly inhibiting metastasis formation in a breast cancer model8.
The inhibition of kynurenine 3-hydroxylase by benzenesulfonamide derivatives has implications for neuroprotection. Compounds that block this enzyme can increase the concentration of neuroprotective kynurenic acid in the brain, which may be beneficial after neuronal injury1.
The synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through several methods, primarily involving the reaction of sulfonyl chlorides with amines. A common synthetic route includes the following steps:
Relevant technical parameters include:
The molecular structure of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide can be described as follows:
The compound's three-dimensional structure can be analyzed using X-ray crystallography, revealing bond angles and lengths that are critical for understanding its reactivity and interaction with biological targets.
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide participates in several chemical reactions:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity.
The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is primarily linked to its ability to inhibit bacterial growth. It achieves this by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. By competing with PABA for binding to dihydropteroate synthase, the enzyme involved in folate biosynthesis, this compound effectively disrupts the production of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
The physical and chemical properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide are as follows:
These properties influence its formulation and application in pharmaceutical contexts.
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide has potential applications in various fields:
The molecular architecture of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is defined by the formula C₁₄H₁₆N₂O₃S, corresponding to a molecular weight of 292.36 g/mol. Its structure comprises two aromatic rings connected through a sulfonamide bridge (–SO₂NH–). One benzene ring features a para-amino group (–NH₂), while the opposing phenyl ring incorporates a para-ethoxy substituent (–OC₂H₅), establishing critical electronic asymmetry [1] [2]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveals distinctive features: the sulfonamide group exhibits characteristic S=O asymmetric and symmetric stretching vibrations between 1150–1350 cm⁻¹, while N–H stretching appears near 3300 cm⁻¹. The ethoxy group’s C–O–C asymmetric stretch is observed around 1250 cm⁻¹ [2] [4] .
Computational analyses employing Density Functional Theory (DFT) methods such as B3LYP/6-311++G(d,p) provide deeper insights into the compound’s electronic properties. These studies map the electron density distribution, identifying the sulfonamide oxygen atoms and amino nitrogen as regions of high electron density (nucleophilic sites), while the sulfonamide nitrogen and hydrogen atoms exhibit partial positive charges (electrophilic regions). The ethoxy group’s oxygen atom contributes to the molecule’s overall polarity and influences its dipole moment, calculated at approximately 4.2 Debye. Non-covalent interaction potential analysis highlights the molecule’s capacity for hydrogen bonding via the sulfonamide (–SO₂NH–) moiety and the amino (–NH₂) group, alongside hydrophobic domains associated with the aromatic rings and ethyl chain .
Table 1: Key Molecular Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Property | Value/Description | Characterization Method |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₃S | Elemental Analysis |
Molecular Weight | 292.36 g/mol | Mass Spectrometry |
IUPAC Name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | Chemical Nomenclature |
Characteristic IR Bands | ν~as~(SO₂) 1320 cm⁻¹, ν~s~(SO₂) 1160 cm⁻¹, ν(N-H) 3320, 3250 cm⁻¹ | Fourier Transform Infrared Spectroscopy |
InChIKey | SBPXTHAKRLEODG-UHFFFAOYSA-N | Computational Chemistry |
Hydrogen Bond Donor Count | 2 | Molecular Topology Analysis |
Hydrogen Bond Acceptor Count | 5 | Molecular Topology Analysis |
X-ray crystallographic studies of closely related sulfonamides reveal that the central sulfonamide linkage typically adopts a twisted conformation, with the dihedral angle between the two aromatic rings ranging between 60–85°. This spatial arrangement optimizes intramolecular hydrogen bonding possibilities while minimizing steric repulsion. The crystal packing is stabilized through intermolecular N–H⋯O and N–H⋯N hydrogen bonds, forming characteristic supramolecular architectures such as dimers or chains. The ethoxy group’s conformational flexibility allows adaptive intermolecular interactions within the crystal lattice [6].
The discovery of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide stems directly from foundational work initiated with Gerhard Domagk’s 1935 Nobel Prize-winning discovery of Prontosil (sulfamidochrysoidine), the first commercially available sulfonamide antibiotic. Prontosil’s metabolic conversion to sulfanilamide (4-aminobenzenesulfonamide) in vivo revealed that the pharmacophore resided in the unsubstituted sulfanilamide structure. This pivotal insight catalyzed intensive synthetic campaigns to develop sulfanilamide derivatives with improved pharmacological profiles. Early structural modifications focused on substituting the sulfonamide nitrogen (N¹) or the para-amino group (N⁴), leading to first-generation compounds like sulfapyridine and sulfathiazole [3] [7].
The introduction of alkoxy substituents, specifically ethoxy groups, into the sulfonamide nitrogen’s aryl moiety emerged as a strategic modification during the mid-20th century. Researchers hypothesized that alkoxy groups could favorably alter the molecule’s electronic distribution and lipid solubility without compromising the essential ionizable aniline amino group required for antibacterial activity. This approach yielded derivatives including 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. Synthetic routes typically commenced with chlorosulfonation of acetanilide, followed by condensation with 4-ethoxyaniline, and subsequent acidic deprotection of the amino group. Optimization studies revealed that reaction parameters—particularly solvent choice (pyridine favored), temperature control (0–5°C during chlorosulfonation), and stoichiometry—critically influenced yields and purity [2] [3] [4].
The evolution of sulfonamide chemistry progressively shifted from antibacterial applications toward diverse therapeutic areas. Researchers systematically explored structure-activity relationships (SAR), discovering that specific substituents like the ethoxy group could redirect biological activity toward non-antibiotic targets. This transition was exemplified by the development of sulfonamide-based carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., furosemide), and hypoglycemics (e.g., tolbutamide). Within this expanding landscape, the ethoxy-substituted benzenesulfonamide scaffold gained recognition as a versatile template for designing compounds with tailored physicochemical and pharmacodynamic properties [3] [7].
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide occupies a strategically significant niche in medicinal chemistry due to its balanced molecular properties and versatility as a synthetic intermediate. Its core structure serves as a privileged scaffold for developing compounds targeting diverse pathological conditions. The ethoxy substituent enhances lipophilicity compared to smaller alkoxy analogs (e.g., methoxy) or unsubstituted derivatives, potentially improving membrane permeability and bioavailability. Calculated logP values for this compound range between 1.8–2.2, reflecting this optimized balance between hydrophilicity and lipophilicity [2] [3] [4].
The compound demonstrates intrinsic biological activity through targeted enzyme inhibition. Like classical sulfonamides, it acts as a competitive antagonist of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway, specifically inhibiting dihydropteroate synthase (DHPS). This mechanism underpins antibacterial effects against susceptible pathogens, including Streptococcus and Staphylococcus species. Crucially, structural modifications like the ethoxy group can modulate target selectivity, potentially reducing susceptibility to resistance mechanisms while retaining antimicrobial potency [3] .
Table 2: Therapeutic Applications of Benzenesulfonamide Derivatives Structurally Related to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Therapeutic Area | Molecular Target | Biological Effect | Structural Feature Contribution |
---|---|---|---|
Antimicrobial Agents | Dihydropteroate Synthase (DHPS) | Inhibition of bacterial folate synthesis | 4-amino group essential for PABA mimicry |
Hormone Receptor Modulation | Progesterone Receptor (PR) | Antagonism for uterine fibroids/endometriosis therapy | N¹ aryl substitutions modulate receptor affinity |
Enzyme Inhibition | Carbonic Anhydrase (CA) Isozymes | Management of glaucoma, edema, altitude sickness | Sulfonamide zinc-binding group critical |
Anticancer Therapeutics | Tubulin/Microtubule Dynamics | Antimitotic activity against solid tumors | Methoxy/ethoxy groups enhance tubulin binding |
Analgesic Development | COX-independent pathways | Hepatotoxicity-sparing pain relief | Ethoxy group may reduce metabolic activation |
Beyond antimicrobial applications, the compound’s scaffold shows promise in designing hormone receptor modulators. Research on structurally analogous N-(4-phenoxyphenyl)benzenesulfonamides has yielded potent nonsteroidal progesterone receptor antagonists with applications in treating uterine fibroids, endometriosis, and hormone-responsive breast cancers. The ethoxy group’s size and electron-donating properties may enhance receptor binding affinity and selectivity over related receptors like the androgen receptor. Additionally, the molecule serves as a precursor to derivatives investigated for anticancer activity, leveraging the sulfonamide moiety’s capacity to inhibit carbonic anhydrases overexpressed in tumors [3] [7].
The compound’s chemical handle (primary amine) facilitates targeted derivatization, enabling efficient generation of structurally diverse libraries. Recent innovations include its incorporation into hybrid molecules designed for dual-target inhibition and its use in developing sulfonamide-based kinase inhibitors. The diamino variant (4-amino-N-(4-aminophenyl)benzenesulfonamide) exemplifies further functionalization potential, offering additional sites for conjugation or structural elaboration to optimize pharmacological profiles [8]. Current research explores its utility in synthesizing novel analgesics designed to circumvent hepatotoxicity associated with phenacetin and acetaminophen derivatives, exploiting the ethoxy group’s potential to redirect metabolism toward safer pathways while retaining antipyretic efficacy [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7